molecular formula C41H28F3N3O2 B8425875 N-[5-(3,5-Difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-2-fluoro-5-formyl-benzamide

N-[5-(3,5-Difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-2-fluoro-5-formyl-benzamide

Cat. No.: B8425875
M. Wt: 651.7 g/mol
InChI Key: FJNPFFIMSIEZJI-UHFFFAOYSA-N
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Description

N-[5-(3,5-Difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-2-fluoro-5-formyl-benzamide is a useful research compound. Its molecular formula is C41H28F3N3O2 and its molecular weight is 651.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H28F3N3O2

Molecular Weight

651.7 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1-tritylindazol-3-yl]-2-fluoro-5-formylbenzamide

InChI

InChI=1S/C41H28F3N3O2/c42-33-21-29(22-34(43)25-33)20-27-17-19-38-36(23-27)39(45-40(49)35-24-28(26-48)16-18-37(35)44)46-47(38)41(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-19,21-26H,20H2,(H,45,46,49)

InChI Key

FJNPFFIMSIEZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)CC6=CC(=CC(=C6)F)F)C(=N4)NC(=O)C7=C(C=CC(=C7)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-5-formyl-benzoic acid (368 mg, 2.187 mmol) in toluene (22 mL) was treated with thionyl chloride (1.59 mL, 21.87 mmol) and stirred under reflux temperature for 4 hours. The volatiles were evaporated, the residue was taken up with toluene (4 mL) and evaporated to dryness leaving an off white solid which was dissolved in dry THF (5 mL) and added drop-wise to a solution of 5-(3,5-difluoro-benzyl)-1-trityl-1H-indazol-3-ylamine (843 mg, 1.68 mmol) and DIPEA (0.88 mL, 5.04 mmol) in THF (10 mL), cooled to 4° C. The reaction was gradually brought to room temperature. After one night, the volatiles were evaporated. The crude was dissolved in DCM (150 mL) and washed with aqueous NaHCO3 (100 mL) then with water and finally with brine. After drying over sodium sulphate, evaporation and purification over silica gel (eluent: DCM) 868 mg of title compound as a white solid in 79% yield were obtained.
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
1.59 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
843 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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